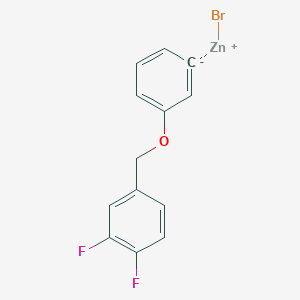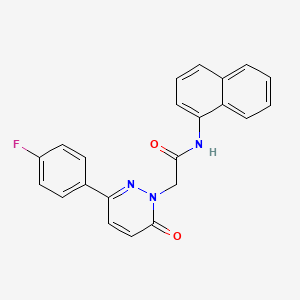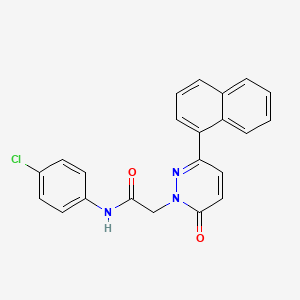
3-Cyclopentyloxy-4,5-difluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPENTYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable due to its ability to participate in various chemical reactions, making it a versatile tool in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-CYCLOPENTYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE typically involves the reaction of 3-CYCLOPENTYLOXY-4,5-DIFLUOROBENZENE with a zinc reagent in the presence of a brominating agent. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which helps to stabilize the organozinc compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, reaction time, and the concentration of reactants. The product is then purified using standard techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPENTYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants used. In nucleophilic substitution, the product is typically a substituted aromatic compound. In cross-coupling reactions, the product is a biaryl or a more complex organic molecule.
Scientific Research Applications
3-CYCLOPENTYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials science research.
Mechanism of Action
The mechanism by which 3-CYCLOPENTYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE exerts its effects involves the transfer of the phenyl group from the zinc atom to the target molecule. This transfer is facilitated by the formation of a transient organozinc intermediate, which then reacts with the electrophile. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
3-CYCLOPENTYLOXY-4,5-DIFLUOROPHENYLMAGNESIUM BROMIDE: Similar in structure but contains magnesium instead of zinc.
3-CYCLOPENTYLOXY-4,5-DIFLUOROPHENYLLITHIUM: Contains lithium instead of zinc and has different reactivity.
Uniqueness
3-CYCLOPENTYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE is unique due to its specific reactivity profile, which allows for selective reactions that are not possible with magnesium or lithium analogs. Its stability in THF and compatibility with various reaction conditions make it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C11H11BrF2OZn |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
bromozinc(1+);1-cyclopentyloxy-2,3-difluorobenzene-5-ide |
InChI |
InChI=1S/C11H11F2O.BrH.Zn/c12-9-6-3-7-10(11(9)13)14-8-4-1-2-5-8;;/h6-8H,1-2,4-5H2;1H;/q-1;;+2/p-1 |
InChI Key |
PRXNQXSGZCUBHI-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C1)OC2=C(C(=C[C-]=C2)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


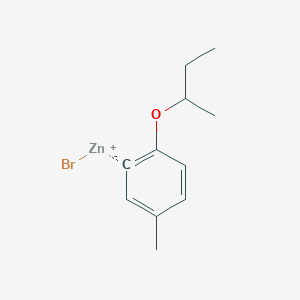
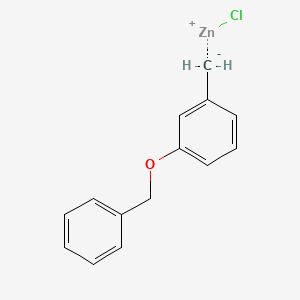
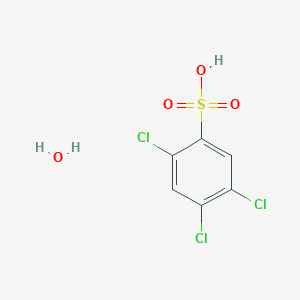
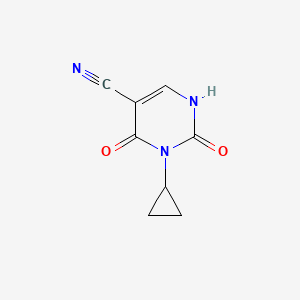
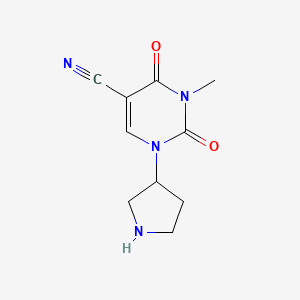
![3-{[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14882302.png)
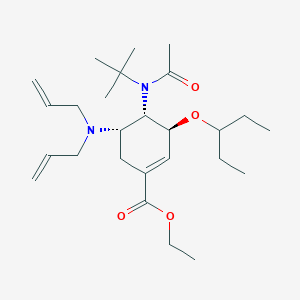
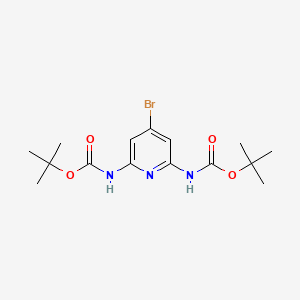
![4-Hydroxy-9-thia-1-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B14882321.png)

